molecular formula C13H11N B12782243 cis-4-Styrylpyridine CAS No. 5097-92-7

cis-4-Styrylpyridine

Cat. No.: B12782243
CAS No.: 5097-92-7
M. Wt: 181.23 g/mol
InChI Key: QKHRGPYNTXRMSL-SREVYHEPSA-N
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Description

cis-4-Styrylpyridine: is an organic compound that belongs to the class of styrylpyridines It is characterized by the presence of a styryl group (a vinylbenzene group) attached to the fourth position of a pyridine ring This compound exists in two isomeric forms: cis and trans, with the cis form being less stable due to steric hindrance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-styrylpyridine typically involves the reaction of 4-bromopyridine with styrene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high selectivity. The reaction can be represented as follows:

[ \text{4-Bromopyridine} + \text{Styrene} \xrightarrow{\text{Pd catalyst}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: cis-4-Styrylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction of this compound can lead to the formation of saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Saturated derivatives of this compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

cis-4-Styrylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a photoswitchable ligand in coordination chemistry, allowing for the study of light-induced changes in metal complexes.

    Biology: The compound is used in the study of photoisomerization processes and their effects on biological systems.

    Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the field of photodynamic therapy.

    Industry: The compound is used in the development of advanced materials, such as photoresponsive polymers and molecular switches.

Mechanism of Action

The mechanism of action of cis-4-styrylpyridine primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its cis and trans forms. This photoisomerization process can induce changes in the electronic and structural properties of the compound, making it useful in various applications. The molecular targets and pathways involved in this process include the absorption of light by the styryl group, leading to the formation of excited states and subsequent isomerization.

Comparison with Similar Compounds

cis-4-Styrylpyridine can be compared with other similar compounds, such as:

    trans-4-Styrylpyridine: The trans isomer is more stable and has different photochemical properties compared to the cis isomer.

    4-Vinylpyridine: This compound lacks the phenyl group present in styrylpyridine, leading to different reactivity and applications.

    4-Phenylpyridine: This compound has a phenyl group directly attached to the pyridine ring, resulting in different electronic properties.

The uniqueness of this compound lies in its ability to undergo reversible photoisomerization, making it a valuable tool in the study of light-induced processes and the development of photoresponsive materials.

Properties

CAS No.

5097-92-7

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

4-[(Z)-2-phenylethenyl]pyridine

InChI

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6-

InChI Key

QKHRGPYNTXRMSL-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC=C2

Origin of Product

United States

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